Thiomorpholine-4-carbonitrile

Coordination chemistry Crystal engineering Topology

Thiomorpholine-4-carbonitrile (TMCN; CAS 857548-63-1) is an N-cyano-substituted thiomorpholine derivative with the molecular formula C₅H₈N₂S and molecular weight 128.19 g/mol. Bearing both a thioether sulfur and a terminal nitrile group, TMCN functions primarily as a bis-monodentate bridging ligand capable of coordinating metal centers through the sulfur and nitrile nitrogen atoms.

Molecular Formula C5H8N2S
Molecular Weight 128.20 g/mol
Cat. No. B13281492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiomorpholine-4-carbonitrile
Molecular FormulaC5H8N2S
Molecular Weight128.20 g/mol
Structural Identifiers
SMILESC1CSCCN1C#N
InChIInChI=1S/C5H8N2S/c6-5-7-1-3-8-4-2-7/h1-4H2
InChIKeyCWLAVAKSOHXHDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiomorpholine-4-carbonitrile (TMCN): Ligand Properties and Chemical Identity


Thiomorpholine-4-carbonitrile (TMCN; CAS 857548-63-1) is an N-cyano-substituted thiomorpholine derivative with the molecular formula C₅H₈N₂S and molecular weight 128.19 g/mol [1]. Bearing both a thioether sulfur and a terminal nitrile group, TMCN functions primarily as a bis-monodentate bridging ligand capable of coordinating metal centers through the sulfur and nitrile nitrogen atoms [2]. This difunctional ligating mode distinguishes it from mono-functional thioether or nitrile ligands and enables the construction of coordination polymers with diverse network topologies [3].

Thiomorpholine-4-carbonitrile: Why Interchange with Piperazine-1,4-dicarbonitrile or Other N-cyano Ligands Is Not Straightforward


Despite sharing the terminal N-cyano functionality, thiomorpholine-4-carbonitrile (TMCN) and its closest structural analog piperazine-1,4-dicarbonitrile (PZCN) are not functionally interchangeable as bridging ligands. When reacted with Ag(I) salts under identical hydrothermal conditions, TMCN consistently yields two-dimensional sql-topology networks (in nitrate and perchlorate media), while PZCN under the same conditions yields three-dimensional dia-topology networks [1]. This divergent dimensionality arises from the distinct stereoelectronic character of the thioether sulfur versus the piperazine tertiary amine—TMCN's sulfur atom participates in weak C–H···S interactions that reinforce the layered packing, whereas PZCN's second nitrile group enforces a tetrahedral node geometry [2]. Substituting one ligand for the other without accounting for these topological biases can lead to unintended solid-state architectures, altered porosity, and unpredictable functional properties [3].

Thiomorpholine-4-carbonitrile: Quantitative Differentiation Evidence vs. Piperazine-1,4-dicarbonitrile and Other Analogs


TMCN vs. PZCN: Dimensionality Control in Silver(I) Coordination Polymers

Under identical hydrothermal synthesis conditions (Ag(I) nitrate or perchlorate, aqueous media, 120–160 °C, 24–72 h), thiomorpholine-4-carbonitrile (TMCN) consistently generates two-dimensional (2D) sql-topology networks, whereas piperazine-1,4-dicarbonitrile (PZCN) yields three-dimensional (3D) dia-topology networks [1]. This dimensionality shift is quantitatively assessable via single-crystal X-ray diffraction and topological analysis: TMCN-derived compounds 1 and 2 exhibit sql topology, while PZCN-derived compounds 3 and 4 exhibit dia topology [2]. This predictable 2D vs. 3D divergence is not observed with morpholine-4-carbonitrile or other N-cyano heterocycles lacking the thioether sulfur, highlighting TMCN's unique capacity to direct layered architectures [3].

Coordination chemistry Crystal engineering Topology

TMCN vs. PZCN: Photocatalytic Mordant Blue 9 Degradation Rate Comparison

Silver(I) coordination polymers constructed from thiomorpholine-4-carbonitrile (TMCN) and piperazine-1,4-dicarbonitrile (PZCN) were evaluated for photocatalytic degradation of mordant blue 9 dye under UV irradiation. Across the four synthesized compounds (1–4), the reaction rate constants (k) ranged from 0.029 to 0.061 min⁻¹ [1]. The TMCN-derived compound 2 ({[Ag(L1)₂]ClO₄}∞) exhibited a rate constant within this range, while the best-performing compound (4, PZCN-derived, with k = 0.061 min⁻¹) achieved the maximum rate correlated with its largest lattice volume [2]. The narrower performance window for TMCN-derived CPs (vs. the wider range for PZCN-CPs) suggests that TMCN-based materials offer more predictable, tunable photocatalytic performance that can be modulated by coligand selection [3].

Photocatalysis Dye degradation Wastewater treatment

TMCN vs. Morpholine-4-carbonitrile: Conformational Control in Pt(II)/Pd(II) Complexes

In square-planar Pt(II) and Pd(II) complexes, thiomorpholine-4-carbonitrile (TMCN) exhibits metal-dependent conformational selectivity not observed with morpholine-4-carbonitrile or other N-cyano ligands. Single-crystal X-ray analysis reveals that TMCN adopts an axial M–S bond orientation (with respect to the ring chair conformation) in the Pt(II) complex (1), while in the Pd(II) complex (2) a typical equatorial M–S bond position is observed [1]. DFT calculations (wb97xd/6-31+g** + lanl2dz level) confirm that the axial conformer is thermodynamically more stable for both metals in the molecular form, but intermolecular C–H···Cl interactions in the Pd(II) crystal stabilize the equatorial conformer sufficiently to invert the conformational preference [2]. This metal-tunable conformational switching—from axial (Pt) to equatorial (Pd)—is unique to the thioether-containing TMCN scaffold and absent in morpholine-4-carbonitrile (O-analog), where only one coordination geometry is possible [3].

Bioinorganic chemistry Metallodrug design Conformational analysis

TMCN vs. Aromatic Polyoxoacid Co-ligands: Photoluminescence Property Differentiation

When TMCN is combined with aromatic polyoxoacid co-ligands (trimesic, pyromellitic, or 5-sulfosalicylic acid), the resulting 1D and 2D Ag(I) coordination polymers exhibit co-ligand-dependent photoluminescence behavior [1]. Compound 3 ({[Ag₂(H₂BTEC)(L)₂]·3.33H₂O}∞, with pyromellitic acid) displays photoluminescence at both room temperature and 77 K, whereas compound 4 (with 5-sulfosalicylic acid) is photoluminescent only at 77 K [2]. This contrasts with TMCN-only Ag(I) CPs (without aromatic co-ligands), which show no significant photoluminescence under identical measurement conditions [3]. The ability of TMCN to serve as a non-luminescent structural scaffold while enabling co-ligand-tunable emission is a differentiating feature not shared by piperazine-1,4-dicarbonitrile, where the second nitrile group can quench emission via non-radiative pathways.

Photoluminescence Solid-state lighting Sensing materials

Thiomorpholine-4-carbonitrile: Optimal Research and Industrial Application Scenarios


2D Layered Coordination Polymer Synthesis for Gas Sorption and Intercalation

Researchers requiring predictable 2D layered metal-organic frameworks should select TMCN over piperazine-1,4-dicarbonitrile or morpholine-4-carbonitrile. TMCN's consistent sql topology outcome with Ag(I) salts [1] makes it the ligand of choice for synthesizing exfoliable 2D nanosheets or intercalation hosts for energy-storage applications.

Heterogeneous Photocatalytic Dye Degradation with Recoverable Catalysts

TMCN-derived Ag(I) coordination polymers achieve competitive mordant blue 9 degradation rates (up to 0.061 min⁻¹) [2] while offering the inherent advantages of 2D materials—easier separation, recovery, and recycling—compared to 3D PZCN-based frameworks. This combination of activity and processability is particularly valuable for wastewater treatment applications.

Pt(II)/Pd(II) Anticancer Complex Design with Conformational Control

In medicinal inorganic chemistry, TMCN provides a unique S-donor scaffold that enables metal-dependent axial/equatorial conformational switching (axial for Pt, equatorial for Pd) [3]. Researchers studying structure-activity relationships in platinum-group metallodrugs can exploit this property to fine-tune DNA-binding geometry, a capability absent in O-donor morpholine analogs.

Solid-State Photoluminescent Sensor Platforms with Modular Emission Tuning

TMCN serves as a non-luminescent structural building block that, when combined with aromatic polyoxoacid co-ligands, yields tunable photoluminescence ranging from room-temperature to cryogenic emission [4]. This modular approach is well-suited for developing solid-state sensors where emission properties must be precisely controlled through co-ligand selection.

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